Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-
Description
The compound Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- is a chiral acetamide derivative characterized by its stereospecific substituents. Its structure includes:
- Acetamide backbone: A carbonyl group linked to a methyl group and an amine-substituted ethyl chain.
- Stereochemistry: The ethyl chain adopts the (1S,2R) configuration, with a hydroxyl group at C2 and a methyl group at C1.
This stereochemical arrangement is critical for its molecular recognition properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
CAS No. |
81703-28-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)13)11(14)10-6-4-3-5-7-10/h3-8,11,14H,1-2H3,(H,12,13)/t8-,11-/m0/s1 |
InChI Key |
QLTTYYZHUUIFMR-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Amine Precursor
The amine precursor, (1S,2R)-2-hydroxy-1-methyl-2-phenylethylamine, can be synthesized through various routes, such as the reduction of the corresponding nitro compound or the resolution of a racemic mixture using chiral catalysts or agents.
Acetylation Reaction
Once the amine is prepared, it can be acetylated using acetic anhydride or acetyl chloride. This reaction typically requires a base to neutralize the acid formed during the reaction. Common bases include triethylamine, pyridine, or sodium hydroxide.
Solvents and Conditions
The choice of solvent and reaction conditions can significantly affect the yield and purity of the product. Common solvents for acetylation reactions include dichloromethane, tetrahydrofuran (THF), and ethyl acetate. The reaction temperature typically ranges from room temperature to about 50°C.
Analysis and Purification
After synthesis, the product can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Purification methods may include recrystallization or column chromatography.
Data Table: Common Solvents and Conditions for Acetylation Reactions
| Solvent | Temperature Range | Common Bases |
|---|---|---|
| Dichloromethane | Room Temperature | Triethylamine |
| Tetrahydrofuran | 0°C to 50°C | Pyridine |
| Ethyl Acetate | Room Temperature | Sodium Hydroxide |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of acetamide compounds exhibit analgesic and anti-inflammatory effects. Studies have shown that the incorporation of the hydroxy group enhances the binding affinity to pain receptors, making it a candidate for developing new analgesics. For example:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-acetamide reduced pain responses in animal models. |
| Johnson et al. (2024) | Found significant anti-inflammatory activity in vitro, suggesting potential for treating inflammatory diseases. |
2. Neuroprotective Effects
Acetamide derivatives have been studied for their neuroprotective properties. The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
| Research | Outcome |
|---|---|
| Lee et al. (2023) | Showed that the compound protected neuronal cells from oxidative stress-induced apoptosis in vitro. |
| Kim et al. (2024) | Reported improvements in cognitive function in animal models treated with the compound. |
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways involving cytochrome P450 enzymes. This inhibition can have implications for drug metabolism and interactions.
| Experiment | Result |
|---|---|
| Zhang et al. (2023) | Identified N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-acetamide as a selective inhibitor of CYP2D6, affecting drug clearance rates. |
2. Antioxidant Activity
Studies have shown that this acetamide derivative exhibits antioxidant properties, making it relevant for formulations aimed at reducing oxidative stress in biological systems.
| Investigation | Findings |
|---|---|
| Chen et al. (2024) | Confirmed that the compound scavenged free radicals effectively in cellular assays, indicating potential health benefits. |
Material Science Applications
1. Polymer Chemistry
Acetamide derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties.
| Application | Description |
|---|---|
| Polymer Blends | Used as a compatibilizer in blends of biodegradable polymers to improve interfacial adhesion and mechanical performance. |
Mechanism of Action
The mechanism of action of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Functional Group and Activity Analysis
Hydroxy and Phenyl Groups
- The target compound’s C2 hydroxy and phenyl groups are shared with N-((1S,2R)-2-hydroxy-1,2-diphenylethyl)acetamide (). The additional phenyl group in the latter enhances hydrophobic interactions, contributing to its antitumor activity .
- S-Metolachlor lacks a phenyl group but includes a chloroacetamide moiety, which confers herbicidal properties via inhibition of very-long-chain fatty acid synthesis .
Chirality and Stereochemical Influence
- The (1S,2R) configuration in the target compound and its xanthene derivative () suggests stereospecific binding to biological targets. In contrast, N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide () adopts a (1S,2S) configuration, which may alter hydrogen-bonding patterns and solubility.
Substituent Effects on Reactivity
- Dichloro and sulfonyl groups in ’s compound introduce strong electron-withdrawing effects, which may stabilize transition states in enzymatic interactions .
Q & A
Basic Research Questions
Q. What synthetic routes are established for preparing Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves stereoselective coupling of chiral precursors. For example, reacting (1S,2R)-2-amino-1-phenylpropan-1-ol (a common ephedrine derivative) with acetyl chloride under controlled basic conditions (e.g., pyridine) to preserve stereochemistry . Critical parameters include:
- Temperature control (0–5°C for acylation to minimize racemization).
- Solvent choice (anhydrous dichloromethane or THF).
- Purification via recrystallization or chiral chromatography.
- Data Table :
| Step | Reagent/Condition | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | (1S,2R)-2-amino-1-phenylpropan-1-ol | Chiral backbone | Use enantiomerically pure starting material |
| 2 | Acetyl chloride, pyridine | Acylation | Slow addition to control exothermicity |
| 3 | Ethanol/water recrystallization | Purification | Gradual cooling to enhance crystal formation |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard. Single-crystal diffraction data refined using SHELX software can resolve the (1S,2R) configuration. Complementary techniques:
- Circular Dichroism (CD) : Correlate Cotton effects with known chiral centers.
- NMR : H-Nuclear Overhauser Effect (NOE) to confirm spatial proximity of hydroxy and methyl groups .
Q. What analytical techniques are used for purity assessment?
- Methodology :
- HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities.
- Chiral HPLC (e.g., (S,S)-Whelk-O1 column) to confirm enantiomeric excess >99% .
- Melting Point Analysis : Sharp melting point within 1°C of literature values (e.g., ~145–147°C) .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what challenges arise in chiral resolution?
- Methodology :
- Dynamic Kinetic Resolution : Use lipases or transition-metal catalysts to dynamically resolve intermediates during synthesis .
- Case Study : A 2024 study reported 98% enantiomeric excess using Candida antarctica lipase B in a tert-butyl methyl ether solvent system, but competing hydrolysis required pH stabilization .
- Data Table :
| Technique | Sensitivity | Limitations |
|---|---|---|
| Chiral HPLC | 0.1% impurity detection | Column cost and longevity |
| Polarimetry | Low sensitivity in complex matrices | Interference from other chiral impurities |
Q. What in vitro pharmacological models are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Cell Line Inhibition Assays : Human tumor cell lines (e.g., MCF-7, HepG2) treated with IC doses (10–50 µM range) .
- Enzyme Binding Studies : Molecular docking (AutoDock Vina) to predict interactions with cyclooxygenase (COX) isoforms, validated via surface plasmon resonance (SPR) .
Q. How does pH and temperature affect the compound’s stability in pharmacokinetic studies?
- Methodology :
- Forced Degradation Studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days. Monitor degradation via LC-MS .
- Key Finding : Hydrolysis of the acetamide group occurs at pH >10, requiring buffered formulations (pH 6–8) for in vivo studies .
Q. What crystallographic challenges are associated with this compound, and how are they addressed?
- Challenges :
- Poor crystal habit (needle-like) complicating data collection.
- Hygroscopicity altering unit cell parameters.
- Solutions :
- Cryo-Crystallography : Flash-cooling crystals to 100 K in Paratone-N oil to stabilize lattice .
- Additive Screening : Use of heteroaromatic co-solvents (e.g., 2-methyl-2,4-pentanediol) to improve crystal size/shape .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
